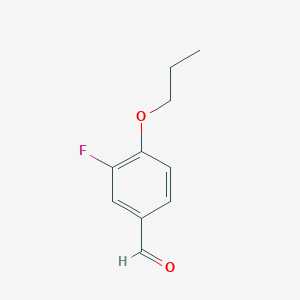

3-Fluoro-4-propoxybenzaldehyde

描述

Significance of Benzaldehyde (B42025) Scaffolds in Organic and Medicinal Chemistry

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgtaylorandfrancis.com Their aldehyde group is readily transformed into a wide array of other functional groups, making them invaluable intermediates in the construction of more complex molecules. wikipedia.orgacs.org This versatility extends prominently into medicinal chemistry, where the benzaldehyde scaffold is a common feature in numerous biologically active compounds. ontosight.aiontosight.ai These scaffolds provide a basic framework that can be functionalized to interact with specific biological targets like enzymes and receptors. ontosight.ainih.gov The inherent reactivity and structural diversity of benzaldehyde derivatives make them a cornerstone in the design and synthesis of new therapeutic agents. ontosight.ainih.govlboro.ac.uk

Role of Fluorine Substituents in Modulating Molecular Properties and Interactions

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry. nih.govrsc.org Due to its high electronegativity, fluorine can significantly alter the electronic properties of a molecule, influencing its acidity (pKa), and reactivity. numberanalytics.comacs.org This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the therapeutic effect of a drug. mdpi.combenthamscience.comalfa-chemistry.com

Furthermore, fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes and enhance its bioavailability. alfa-chemistry.com The substitution of hydrogen with fluorine can also lead to more favorable binding interactions with target proteins. acs.orgresearchgate.net The unique properties of fluorine, including its small size and ability to form strong bonds with carbon, make it a valuable element in the design of modern pharmaceuticals. acs.orgtaylorandfrancis.com

Overview of 3-Fluoro-4-propoxybenzaldehyde as a Key Chemical Entity

This compound is an aromatic compound that combines the key features of a benzaldehyde scaffold with the modulating effects of a fluorine substituent. This specific arrangement of a fluorine atom and a propoxy group on the benzaldehyde ring creates a unique chemical entity with potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom at the 3-position and the propoxy group at the 4-position influences the molecule's electronic distribution and steric properties, making it a valuable intermediate for synthesizing more complex and potentially bioactive molecules. chemimpex.comnih.gov Its structure is of interest to researchers developing new materials, such as liquid crystals, and in the synthesis of novel pharmaceutical compounds. rug.nlresearchgate.net

Chemical Compound Information

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJONVSVSLGOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Propoxybenzaldehyde

Strategic Precursor Design and Chemical Feedstock Selection

The efficient synthesis of 3-Fluoro-4-propoxybenzaldehyde is highly dependent on the judicious selection of starting materials. An ideal precursor should be readily available, cost-effective, and possess the necessary functional groups for subsequent transformations. A common and logical starting point for the synthesis of this compound is 3-fluoro-4-hydroxybenzaldehyde (B106929). This precursor is commercially available and contains the core benzaldehyde (B42025) structure with the fluorine atom correctly positioned. The presence of the hydroxyl group at the 4-position provides a convenient handle for the introduction of the propoxy group in a later step.

Alternative feedstocks could include appropriately substituted fluorophenols or fluorinated benzene (B151609) derivatives that can be functionalized to introduce the aldehyde and propoxy groups. However, the use of 3-fluoro-4-hydroxybenzaldehyde simplifies the synthetic route by minimizing the number of steps required to install the key functional groups.

Development and Optimization of Multi-Step Synthetic Routes

The synthesis of this compound is typically achieved through a multi-step process. The following sections outline the key reactions and strategies employed in its synthesis.

Electrophilic Aromatic Acylation Approaches (e.g., Friedel-Crafts)

While not the most direct route to this compound itself, Friedel-Crafts acylation is a fundamental method for introducing an acyl group, a precursor to the aldehyde, onto an aromatic ring. For instance, a plausible, albeit more complex, synthetic pathway could begin with a fluorinated aromatic hydrocarbon. A Friedel-Crafts acylation reaction could then be employed to introduce an acetyl group, which can later be oxidized to a carboxylic acid and subsequently reduced to the aldehyde.

The general reaction involves treating the aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions, including the choice of solvent, temperature, and catalyst loading, must be carefully optimized to achieve high yields and regioselectivity.

Table 1: Hypothetical Parameters for Friedel-Crafts Acylation

| Parameter | Condition |

| Aromatic Substrate | 2-Fluorophenol |

| Acylating Agent | Acetic Anhydride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Hypothetical Yield | 75-85% |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles onto an electron-deficient aromatic ring. In the context of synthesizing precursors to this compound, an SNAr reaction could be used to introduce a hydroxyl or alkoxide group. For example, if starting with a difluoro-substituted benzene derivative with an activating group, a selective SNAr reaction with a hydroxide or propoxide source could be envisioned.

The success of an SNAr reaction depends on the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, a fluorine atom). The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Etherification and Alkylation Reactions

The most direct and common method for the synthesis of this compound involves the etherification of 3-fluoro-4-hydroxybenzaldehyde. This reaction, often a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a propyl halide.

Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred.

Table 2: Optimized Conditions for the Etherification of 3-Fluoro-4-hydroxybenzaldehyde

| Parameter | Condition |

| Substrate | 3-Fluoro-4-hydroxybenzaldehyde |

| Alkylating Agent | 1-Bromopropane or 1-Iodopropane |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60-80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Directed Functionalization of Aromatic Rings

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In a hypothetical synthetic route, a suitably protected fluorophenol could be subjected to DoM, where a directing group (such as a methoxy (B1213986) or a protected hydroxyl group) directs the deprotonation of an adjacent position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophile to introduce the aldehyde group or a precursor. While a more complex approach, DoM offers excellent control over regioselectivity.

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems and reaction conditions is paramount for achieving high yields, purity, and cost-effectiveness in the synthesis of this compound.

For the key etherification step, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. This can lead to milder reaction conditions and improved yields.

The choice of base, solvent, temperature, and reaction time all play a significant role in the outcome of the synthesis. For instance, using a stronger base like sodium hydride may allow for lower reaction temperatures but requires anhydrous conditions. The optimization of these parameters is typically achieved through systematic screening and analysis of the reaction outcomes.

Innovative Reaction Pathways for Aldehyde Functionalization

The aldehyde functional group is exceptionally versatile, serving as a gateway for constructing a vast array of more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is highly efficient and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This compound readily undergoes this transformation with a wide variety of amines, including alkylamines, anilines, and hydrazines, to produce structurally diverse Schiff bases. For instance, the closely related 3-fluoro-4-hydroxybenzaldehyde is known to react with phenylhydrazine (B124118) derivatives to form hydrazones, which are a specific class of Schiff bases ossila.com. These products are not only stable compounds but are often intermediates in the synthesis of heterocyclic rings and have applications in medicinal chemistry and materials science.

The table below illustrates representative examples of Schiff bases that can be formed from this compound.

| Reactant Amine | Amine Structure | Resulting Schiff Base Structure | Schiff Base Class |

| Aniline | C₆H₅NH₂ | N-aryl imine | |

| Ethylamine | CH₃CH₂NH₂ | N-alkyl imine | |

| Hydrazine | NH₂NH₂ | Hydrazone | |

| Hydroxylamine | NH₂OH | Oxime |

Ar represents the 3-fluoro-4-propoxyphenyl group.

Multi-component reactions (MCRs) are highly convergent, one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials nih.gov. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity . Substituted benzaldehydes, such as this compound, are ideal components for a variety of well-known MCRs.

For example, in the Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea condense to form dihydropyrimidinones, a class of compounds with significant pharmacological activity mdpi.com. Similarly, the Hantzsch pyridine (B92270) synthesis combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to construct dihydropyridine rings. By using this compound in these protocols, complex heterocyclic scaffolds bearing the specific fluoro-propoxy-phenyl substituent can be synthesized in a single, efficient step. These one-pot strategies are central to modern drug discovery and combinatorial chemistry mdpi.comresearchgate.net.

The table below summarizes a representative multi-component reaction involving an aromatic aldehyde.

| Reaction Name | Components | Catalyst (Typical) | Resulting Heterocyclic Core |

| Biginelli Reaction | Aromatic Aldehyde, Ethyl Acetoacetate, Urea | Acid (e.g., HCl) or Lewis Acid | Dihydropyrimidinone |

| Hantzsch Synthesis | Aromatic Aldehyde, 2x Ethyl Acetoacetate, Ammonia | None (thermal) or Acid | 1,4-Dihydropyridine |

| A³-Coupling | Aromatic Aldehyde, Secondary Amine, Terminal Alkyne | Silver or Gold salts beilstein-journals.org | Propargylamine |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. The synthesis and functionalization of this compound can be significantly improved by applying these principles.

Prevention and Atom Economy : It is better to prevent waste than to treat it. MCRs, as described in section 2.4.2, are excellent examples of this principle, as they combine multiple synthetic steps into one pot, reducing solvent waste and purification steps while maximizing the incorporation of starting materials into the final product .

Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances with little or no toxicity. This involves choosing safer reagents and solvents. For instance, developing catalytic oxidations of the corresponding benzyl alcohol using green oxidants like molecular oxygen or hydrogen peroxide, instead of stoichiometric heavy-metal oxidants (e.g., chromium-based), aligns with this principle mdpi.cominnoget.comyedarnd.com.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. The use of Lewis acids (2.3.1) or biocatalysts in MCRs mdpi.com are prime examples. Catalysts increase reaction rates and can be used in small amounts and often recycled, minimizing waste.

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts that allow for lower reaction temperatures contributes to energy efficiency. Some MCRs and Schiff base formations proceed efficiently under mild conditions.

Use of Renewable Feedstocks : While the direct synthesis of this compound from renewable sources is challenging, green chemistry encourages the use of bio-based solvents or reagents where applicable.

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and generates waste. One-pot syntheses that directly assemble complex molecules from simple precursors are advantageous in this regard.

By integrating these principles, the lifecycle of this compound, from its synthesis to its use as a chemical intermediate, can be made more sustainable and environmentally responsible.

Systematic Derivatization and Analog Development Strategies

Design Principles for Structural Modification and Diversification

The structural framework of 3-fluoro-4-propoxybenzaldehyde provides distinct sites for modification, each governed by specific chemical principles to achieve desired molecular characteristics. The primary design strategies revolve around isosteric replacement, modulation of electronic effects, and alteration of steric properties.

The introduction of a fluorine atom onto the benzene (B151609) ring is a common tactic in medicinal chemistry. Fluorine's small size and high electronegativity can significantly alter a molecule's physicochemical properties, such as pKa, dipole moment, and metabolic stability, without introducing significant steric bulk. nih.gov The substitution of hydrogen with fluorine is a recognized isosteric replacement strategy that can lead to changes in biological activity, affinity, and pharmacokinetic profiles. nih.gov

The 4-propoxy group is another key site for modification. The length, branching, and saturation of the alkoxy chain can be varied to influence lipophilicity, solubility, and binding interactions with biological targets. The electron-donating nature of the propoxy group activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions.

The aldehyde functionality is the most reactive site, serving as a versatile handle for a wide array of chemical transformations. It can be readily converted into other functional groups or used in condensation, coupling, and cyclization reactions to build more complex molecular architectures. Design principles often involve leveraging the aldehyde for constructing carbon-carbon or carbon-heteroatom bonds, leading to diverse scaffolds.

Synthesis of Halogenated Analogs (e.g., Bromo-fluoro derivatives)

Introducing additional halogen atoms onto the aromatic ring of this compound is a key strategy for creating analogs with altered electronic and steric profiles. Bromination, in particular, yields bromo-fluoro derivatives that are valuable intermediates. While direct bromination of this compound is not widely documented, the synthesis of the closely related compound, 3-bromo-4-fluorobenzaldehyde, from 4-fluorobenzaldehyde (B137897) provides a well-established precedent. google.comgoogle.com These methods are directly applicable for the halogenation of the propoxy-substituted parent compound.

One common method involves electrophilic aromatic substitution using bromine in the presence of a catalyst. google.com Another effective approach is the use of sodium bromide and an oxidizing agent like sodium hypochlorite (B82951) under acidic conditions, often facilitated by sonication to improve reaction rates and yields. google.com The electron-donating propoxy group at position 4 and the fluoro group at position 3 would direct bromination to the 5-position.

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | 1. NaBr, HCl(aq) 2. NaClO(aq), Dichloromethane, 20-25°C, sonication | 90-92% | google.com |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | 1. Oleum, Iodine, Zinc bromide, 5-35°C 2. Bromine, 25-45°C | >90% | google.com |

| This table presents established methods for the synthesis of 3-bromo-4-fluorobenzaldehyde, which serve as a model for the halogenation of this compound. |

Alkoxy Chain Modifications and Homologation

Modification of the propoxy group at the C4 position is a crucial strategy for systematically altering the lipophilicity, steric bulk, and metabolic stability of derivatives. These modifications include homologation (extending or shortening the alkyl chain), branching, and introducing heteroatoms or unsaturation. nih.govnih.gov

Homologation can be achieved by starting with the precursor 3-fluoro-4-hydroxybenzaldehyde (B106929) and performing a Williamson ether synthesis with the appropriate alkyl halide (e.g., 1-bromobutane (B133212) for a butoxy group, 1-bromohexane (B126081) for a hexyloxy group). google.com This allows for the synthesis of a homologous series of 4-alkoxy derivatives.

Furthermore, introducing fluorine atoms into the alkoxy chain itself, creating fluoroalkoxy groups, is an advanced strategy. For instance, a 2,2-difluoroethoxy group can be installed via alkylation to serve as a bioisostere of an ethoxy or propoxy group, potentially enhancing metabolic stability. nih.gov The synthesis of such analogs typically begins with the alkylation of the corresponding phenol (B47542) to install the desired fluoroalkoxy side chain. nih.gov

| Modified Analog | Synthetic Approach | Key Reagents | Precursor | Reference |

| 4-Butoxy-3-fluorobenzaldehyde | Williamson Ether Synthesis | 1-Bromobutane, Base (e.g., K₂CO₃) | 3-Fluoro-4-hydroxybenzaldehyde | google.com |

| 4-(2,2-Difluoroethoxy)-3-fluorobenzaldehyde | Williamson Ether Synthesis | 2,2-Difluoroethyl tosylate, Base | 3-Fluoro-4-hydroxybenzaldehyde | nih.gov |

| 4-Isopropoxybenzaldehyde Analogs | Claisen-Schmidt Condensation | 4-Isopropoxybenzaldehyde | Acetophenones | nih.gov |

| 4-Isobutyloxybenzaldehyde Analogs | Claisen-Schmidt Condensation | 4-Isobutyloxybenzaldehyde | Acetophenones | nih.gov |

| This table illustrates various modifications of the alkoxy chain, using related benzaldehydes as examples to show the diversity of achievable structures. |

Introduction of Varied Aromatic and Heterocyclic Substituents

The aldehyde group of this compound is a versatile functional handle for appending a wide range of aromatic and heterocyclic systems, leading to significant structural diversification. These transformations are typically achieved through condensation reactions, multicomponent reactions, or as precursors for cyclization pathways. nih.govrsc.org

A common strategy is the Claisen-Schmidt condensation, where the aldehyde reacts with an acetophenone (B1666503) or other ketone containing an α-hydrogen in the presence of a base to form a chalcone (B49325). nih.gov These chalcone intermediates can then be cyclized to form various heterocyclic systems, such as flavones. nih.gov

Multicomponent reactions, such as the Ugi reaction, can also utilize this compound to rapidly generate complex structures incorporating new aromatic or heterocyclic rings. For example, an Ugi reaction involving the aldehyde, an amine, an isocyanide, and a carboxylic acid can produce peptidomimetic scaffolds. The synthesis of imidazo[1,2-a]pyridine-based compounds has been demonstrated using 4-propoxybenzaldehyde (B1265824) and n-butyl isocyanide in a multicomponent reaction, showcasing a pathway applicable to the fluoro-substituted analog. rsc.org

| Reaction Type | Reactants with Benzaldehyde (B42025) Analog | Resulting Structure/Scaffold | Reference |

| Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, NaOH | Chalcone (precursor to Flavones) | nih.gov |

| Multicomponent Reaction (Ugi-type) | Amine, Isocyanide, Carboxylic Acid | Imidazo[1,2-a]pyridine | rsc.org |

| Wittig-Horner Reaction | Ethyl (diethoxyphosphoryl) methanesulfonate | Ethenesulfonic acid ester derivatives | ingentaconnect.com |

| Aldol (B89426) Condensation/Michael Addition | Aryl methyl ketone, KOH | 1,5-Diketone (precursor to Pyridines) | acs.org |

| This table summarizes key reactions for introducing aromatic and heterocyclic substituents using substituted benzaldehydes as starting materials. |

Chiral Derivatization and Stereoselective Synthesis

Transforming the achiral this compound into chiral molecules is a sophisticated strategy for exploring stereospecific interactions in chemical and biological systems. This is primarily achieved through stereoselective reactions involving the aldehyde group or by using the aldehyde as a starting point for a multi-step synthesis that establishes one or more chiral centers.

A key application is in the synthesis of complex natural product analogs. For example, a related compound, 4-(benzyloxy)-3-propoxybenzaldehyde, serves as a starting material for the stereoselective synthesis of (S)-stepholidine analogs, which are complex tetrahydroprotoberberine alkaloids. nih.gov The synthesis involves a sequence of reactions including a Henry reaction to form a nitrostyrene, followed by reduction to an amine, and ultimately a Pictet-Spengler-type cyclization to create the chiral core. nih.gov

The analysis and separation of chiral derivatives are also critical. High-performance liquid chromatography (HPLC) using chiral stationary phases is a standard method for separating enantiomers and confirming the stereochemical purity of the synthesized products. google.comresearchgate.net This analytical step is indispensable in any stereoselective synthesis campaign.

| Synthetic Goal | Key Transformation | Stereochemical Control | Example Pathway | Reference |

| Chiral Tetrahydroisoquinoline Core | Henry Reaction -> Reduction -> Amide Coupling -> Bischler-Napieralski Cyclization | Use of chiral auxiliaries or catalysts during key steps; final resolution | Synthesis of (S)-stepholidine congeners | nih.gov |

| Enantiomeric Separation | Derivatization/Chromatography | Chiral Stationary Phase (CSP) in HPLC | Resolution of chiral amine intermediates | google.comorientjchem.org |

| This table highlights strategies for achieving chirality, focusing on a multi-step synthesis pathway and the essential analytical separation techniques. |

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 Propoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 3-Fluoro-4-propoxybenzaldehyde is anticipated to display distinct signals corresponding to the aldehyde, aromatic, and propoxy protons. The aldehyde proton (CHO) characteristically appears as a highly deshielded singlet in the downfield region, typically around δ 9.8-10.0 ppm. pressbooks.pub This distinct chemical shift is a hallmark of aldehyde protons and rarely overlaps with other signals. pressbooks.pub

The aromatic region of the spectrum is defined by three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the aldehyde, fluoro, and propoxy substituents.

The proton at the C2 position is expected to be a doublet, split by the adjacent C6 proton and further coupled to the fluorine atom.

The proton at the C5 position, situated between the propoxy group and a hydrogen, will likely appear as a doublet.

The proton at the C6 position, adjacent to the aldehyde group, is expected to be a doublet of doublets due to coupling with the C5 proton and the C2 proton.

The propoxy group gives rise to three distinct signals in the aliphatic region of the spectrum: a triplet corresponding to the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom (OCH₂).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H (CHO) | ~9.85 | s | - |

| Aromatic-H (C2-H) | ~7.65 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 |

| Aromatic-H (C6-H) | ~7.60 | d | J(H,H) ≈ 8.5 |

| Aromatic-H (C5-H) | ~7.10 | d | J(H,H) ≈ 8.5 |

| Methylene (-OCH₂-) | ~4.10 | t | J = 6.6 |

| Methylene (-CH₂-) | ~1.85 | m (sextet) | J = 7.0 |

| Methyl (-CH₃) | ~1.05 | t | J = 7.4 |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten unique carbon signals. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the 190-215 δ range. pressbooks.pub

The six aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon atom directly bonded to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JCF), a key feature confirming the fluorine's position. The other aromatic carbons will show smaller couplings to the fluorine atom over two or three bonds (JCF). The carbon attached to the propoxy group (C4) will also be significantly affected. The chemical shifts for carbons in aromatic systems can be predicted based on substituent effects. oregonstate.edu The propoxy group will contribute three signals in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C=O (Aldehyde) | ~191.0 | Small (³JCF) |

| C3 (C-F) | ~158.0 | Large (¹JCF ≈ 250) |

| C4 (C-O) | ~152.0 | Small (²JCF) |

| C1 | ~131.0 | Small (³JCF) |

| C6 | ~129.0 | Small (⁴JCF) |

| C2 | ~116.0 | Small (²JCF) |

| C5 | ~115.0 | Small (³JCF) |

| -OCH₂- | ~70.0 | - |

| -CH₂- | ~22.5 | - |

| -CH₃ | ~10.5 | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the spectrum would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the local electronic environment. For comparison, the ¹⁹F chemical shift for the related 4-fluorobenzaldehyde (B137897) is approximately -102.4 ppm. rsc.org The signal for this compound is expected to be a multiplet, primarily a doublet of doublets, due to coupling with the two ortho-protons (at C2 and C5, though the latter is a meta-relationship).

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-F (C3-F) | -110 to -130 | dd |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons in the propoxy chain (-OCH₂-CH₂ -CH₃ ) and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for the aldehyde, aromatic, and propoxy groups to their corresponding carbon signals listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for assembling the molecular fragments. Expected key correlations include:

The aldehyde proton showing correlations to the aromatic carbons C1, C2, and C6.

The OCH₂ protons of the propoxy group showing a correlation to the aromatic carbon C4.

Aromatic protons showing correlations to neighboring carbons, confirming their relative positions.

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provides information about the functional groups and skeletal vibrations within a molecule. For aromatic aldehydes, the most intense and diagnostic absorption in the FT-IR spectrum is the carbonyl (C=O) stretch, which typically appears near 1700 cm⁻¹. pressbooks.pub Conjugation with the aromatic ring lowers this frequency compared to saturated aldehydes. pressbooks.pub

Other significant vibrations include the aldehyde C-H stretch, which gives rise to two characteristic bands around 2820 and 2720 cm⁻¹. pressbooks.pub The spectrum would also feature aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively. The C-O-C stretching of the propoxy ether linkage and the C-F stretching vibration would produce strong bands in the fingerprint region (1300-1000 cm⁻¹). Aromatic C=C stretching modes are expected in the 1600-1450 cm⁻¹ region. Spectral data from related compounds like 3-chloro-4-methoxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde (B106929) can aid in making precise assignments. nih.govresearchgate.net

Table 4: Principal Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

| ~3070 | Aromatic C-H Stretch | FT-IR, FT-Raman |

| ~2970, 2880 | Aliphatic C-H Stretch | FT-IR, FT-Raman |

| ~2820, 2720 | Aldehyde C-H Stretch | FT-IR |

| ~1700 | Aldehyde C=O Stretch | FT-IR (strong), FT-Raman (medium) |

| ~1600, 1510, 1460 | Aromatic C=C Stretch | FT-IR, FT-Raman |

| ~1260 | Aryl-O Stretch (Asymmetric) | FT-IR (strong) |

| ~1220 | C-F Stretch | FT-IR (strong) |

| ~1030 | O-Alkyl Stretch (Symmetric) | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. Aromatic aldehydes typically exhibit two primary absorption bands. For this compound, a strong absorption band is expected in the 240-280 nm range, corresponding to a π → π* electronic transition within the substituted benzene ring. A second, much weaker band, corresponding to the forbidden n → π* transition of the carbonyl group, is expected at a longer wavelength, typically between 300 and 350 nm. The exact positions and intensities of these bands are influenced by the electronic effects of the fluoro and propoxy substituents and the solvent used.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many simple benzaldehyde (B42025) derivatives are not strongly fluorescent because the low-lying n → π* excited state provides an efficient pathway for non-radiative decay through intersystem crossing to the triplet state. However, structural modifications and the choice of solvent can influence the fluorescence quantum yield. The fluorescence properties of this compound would require experimental investigation, but significant emission would not typically be expected under standard conditions.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition | Molar Absorptivity (ε) |

| ~260-280 | π → π | High |

| ~310-340 | n → π | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₁₁FO₂. The expected exact mass can be calculated, and its fragmentation in the mass spectrometer can be predicted based on the general principles observed for aromatic aldehydes and related derivatives.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Aromatic compounds typically show a strong molecular ion peak due to the stability of the benzene ring. libretexts.org

The fragmentation of substituted benzaldehydes is well-characterized. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1), the formyl group (M-29), or carbon monoxide (M-28). docbrown.infomiamioh.edu For this compound, the presence of the propoxy group introduces additional fragmentation routes.

Analysis of the closely related compound, 4-propoxybenzaldehyde (B1265824) (C₁₀H₁₂O₂), provides insight into the expected fragmentation. The mass spectrum of 4-propoxybenzaldehyde shows a molecular ion peak at m/z 164. nist.govnist.gov The base peak is observed at m/z 121, which corresponds to the loss of the propyl group (C₃H₇).

Based on these principles and analogous data, the expected fragmentation pattern for this compound is outlined below:

α-cleavage: Loss of the hydrogen atom from the aldehyde group to form a stable acylium ion (M-1). taylorfrancis.com

Loss of the formyl radical (•CHO): This results in a fragment corresponding to the fluoropropoxybenzene cation (M-29).

Loss of carbon monoxide (CO): A rearrangement can lead to the expulsion of a neutral CO molecule, resulting in a fragment ion (M-28). docbrown.info

Cleavage of the propoxy group: The C-O bond of the ether linkage can cleave, leading to significant fragments. Loss of the propyl radical (•C₃H₇) would result in a major fragment. Benzylic cleavage leading to the loss of propene (C₃H₆) via a McLafferty-type rearrangement is also possible.

The following interactive table summarizes the predicted key fragments for this compound.

| Predicted Fragment | m/z (Mass/Charge Ratio) | Origin |

| [C₁₀H₁₁FO₂]⁺ | 182 | Molecular Ion (M⁺) |

| [C₁₀H₁₀FO₂]⁺ | 181 | Loss of H (M-1) |

| [C₉H₁₁FO]⁺ | 154 | Loss of CO (M-28) |

| [C₉H₁₀FO]⁺ | 153 | Loss of CHO (M-29) |

| [C₇H₆FO₂]⁺ | 139 | Loss of C₃H₇ (propyl radical) |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Studies on various substituted benzaldehyde derivatives show that their crystal structures are often stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds, π-π stacking, and halogen bonding. nih.gov The planarity of the benzaldehyde skeleton and the nature of its substituents play a crucial role in the resulting molecular packing.

A relevant example is the crystal structure of 3-hydroxy-4-methoxybenzaldehyde, which has been determined to crystallize in the monoclinic system with the space group P2₁/c. nih.gov The structure is stabilized by O-H···O and C-H···O types of intermolecular hydrogen bonds. nih.gov

For this compound, the presence of the fluorine atom and the propoxy group would be expected to significantly influence its crystal packing. The fluorine atom can participate in C-H···F and F···F interactions, while the flexible propoxy group can adopt various conformations to optimize packing efficiency. The carbonyl group is a potent hydrogen bond acceptor and is expected to form C-H···O interactions. nih.gov

The table below presents the crystallographic data for the analogous compound, 3-hydroxy-4-methoxybenzaldehyde, which serves as a model for predicting the structural parameters of this compound. nih.gov

| Parameter | 3-hydroxy-4-methoxybenzaldehyde |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| α (°) | 90 |

| β (°) | 97.44 |

| γ (°) | 90 |

| Volume (ų) | 717.8 |

The structural analysis of benzaldehyde derivatives demonstrates that subtle changes in substitution can lead to different packing arrangements and intermolecular interaction motifs. nih.gov Therefore, the solid-state structure of this compound would be determined by a delicate balance of these weak interactions, leading to a unique three-dimensional architecture.

Computational and Theoretical Investigations of 3 Fluoro 4 Propoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 3-Fluoro-4-propoxybenzaldehyde at the atomic level. These methods, rooted in quantum mechanics, provide insights into molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry of molecules like this compound. By employing functionals such as B3LYP with a basis set like 6-31G(d,p), the geometry of the molecule can be optimized to its lowest energy state.

The optimization process involves adjusting the bond lengths and angles until a minimum on the potential energy surface is located. For this compound, this would reveal a planar benzene (B151609) ring with the aldehyde group, while the propoxy group would have a specific conformation. The fluorine and propoxy substituents influence the electron density distribution across the aromatic ring and the carbonyl group. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Optimized Geometrical Parameters (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-C (aromatic) | 1.39-1.41 Å | |

| C-F | 1.35 Å | |

| C-O (propoxy) | 1.37 Å | |

| Bond Angle | C-C-O (aldehyde) | 124.5° |

| C-C-F | 118.0° |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is particularly useful for simulating the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These transitions are typically from π to π* orbitals within the aromatic system and n to π* transitions involving the carbonyl group. The nature of the substituents (fluoro and propoxy groups) will affect the energies of these transitions and thus the color and photophysical properties of the compound.

Simulated Electronic Transitions (Illustrative Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.95 | 314 | 0.25 |

| S0 → S2 | 4.52 | 274 | 0.18 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for determining the chemical reactivity and electronic properties of this compound. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the propoxy group, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group.

FMO Properties (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, particularly the flexibility of the propoxy chain. By simulating the molecule in different environments, such as in a solvent like water or in a nonpolar solvent, one can observe how intermolecular interactions influence its preferred conformations. These simulations provide insights into the dynamic behavior of the molecule, which is important for understanding its interactions with other molecules, such as biological receptors or other components in a chemical mixture.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is often used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. This method can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The docking score, an estimation of the binding affinity, can be used to rank potential drug candidates. For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator of enzyme activity. The fluorine atom and the carbonyl oxygen of the aldehyde group are likely to participate in hydrogen bonding, while the propoxy group and the benzene ring can engage in hydrophobic interactions.

Illustrative Docking Results with a Hypothetical Protein Kinase

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. semanticscholar.org In the absence of a known receptor structure, ligand-based drug design methodologies become paramount. nih.gov These approaches rely on the principle that a set of molecules binding to the same receptor will share common chemical features arranged in a similar spatial orientation.

For this compound, a hypothetical pharmacophore model can be constructed based on its distinct chemical functionalities. The key pharmacophoric features of this molecule would likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor.

An Aromatic Ring: The benzene ring provides a hydrophobic scaffold and can participate in π-π stacking interactions.

A Halogen Bond Donor: The fluorine atom, with its electronegativity, can potentially act as a halogen bond donor, a type of non-covalent interaction of growing interest in drug design.

A Hydrophobic Feature: The propoxy group contributes a significant hydrophobic character to the molecule.

A ligand-based drug design campaign for this compound would involve the generation of a diverse library of virtual analogs. By comparing the conformational ensembles of these analogs and their predicted activities, a pharmacophore hypothesis can be generated. This model would spatially define the arrangement of the aforementioned features.

To illustrate, a hypothetical pharmacophore model derived from a series of active this compound derivatives might reveal the following spatial relationships between its key features.

| Feature Type | Distance to Aromatic Ring Center (Å) | Angle with Aldehyde Oxygen (°) |

| Hydrogen Bond Acceptor (Aldehyde O) | 3.5 | N/A |

| Halogen Bond Donor (Fluorine) | 2.8 | 120 |

| Hydrophobic Center (Propoxy group) | 4.2 | 150 |

This table is for illustrative purposes and represents a hypothetical outcome of a pharmacophore modeling study.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same pharmacophoric features, potentially leading to the discovery of new hits with similar or improved biological activity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. acs.org These models are invaluable for predicting properties that are difficult or time-consuming to measure experimentally, thereby accelerating the drug development process.

For this compound, a QSPR model could be developed to predict various properties such as solubility, lipophilicity (logP), melting point, or even biological activity. The development of a robust QSPR model involves the calculation of a wide range of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with the property of interest.

Key molecular descriptors that would be relevant for a QSPR study of this compound and its analogs can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronegative fluorine and oxygen atoms in this compound would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices. The propoxy group would be a major contributor to the steric properties.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and reactivity of the molecule. nih.gov

A hypothetical QSPR equation for predicting a specific property (e.g., biological activity as pIC50) of a series of this compound derivatives might take the following form:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Surface Area) + ...

Where c0, c1, c2, and c3 are coefficients determined through regression analysis.

A study on substituted benzaldehydes has shown that electronic and steric descriptors are crucial in predicting their properties. acs.org For instance, the 17O carbonyl chemical shifts in a series of 50 substituted benzaldehydes were successfully modeled using descriptors related to the properties of the benzene ring and the aldehyde group. nih.gov

The following table illustrates the types of descriptors and their hypothetical values for this compound that would be used in a QSPR analysis.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | Dipole Moment (Debye) | 3.5 |

| Electronic | HOMO Energy (eV) | -6.8 |

| Electronic | LUMO Energy (eV) | -1.2 |

| Steric | Molecular Weight ( g/mol ) | 182.18 |

| Steric | Molar Volume (cm³/mol) | 150.2 |

| Lipophilicity | LogP | 2.5 |

This table contains hypothetical values for illustrative purposes.

By developing and validating such QSPR models, researchers can gain predictive insights into the properties of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of compounds with the most promising profiles.

Mechanistic Studies of 3 Fluoro 4 Propoxybenzaldehyde Chemical Reactivity

Exploration of Reaction Mechanisms Involving the Aldehyde Group

The aldehyde functional group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic addition. This reactivity is central to many transformations of 3-Fluoro-4-propoxybenzaldehyde, including oxidation and olefination reactions.

Wittig-Horner Reaction: The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a crucial method for converting aldehydes into alkenes. This reaction involves a phosphonate (B1237965) carbanion attacking the aldehyde's carbonyl carbon. semanticscholar.orgorganic-chemistry.org The mechanism proceeds through a nucleophilic addition to form an intermediate, which then eliminates a phosphate (B84403) ester to yield the alkene. organic-chemistry.org Kinetic studies on various substituted benzaldehydes show that electron-withdrawing groups on the aromatic ring accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups decrease the rate. semanticscholar.org In the case of this compound, the inductive withdrawal by the fluorine atom would favor the reaction, whereas the resonance donation from the propoxy group would disfavor it. The reaction generally follows a mechanism where the formation of the intermediate is the rate-determining step. semanticscholar.orgsemanticscholar.org

Mechanistic Insights into Electrophilic and Nucleophilic Aromatic Reactions

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich benzene (B151609) ring. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The substituents on the ring play a critical role in both the rate of reaction and the orientation of the incoming electrophile. For this compound, the powerful activating and ortho, para-directing propoxy group dominates over the deactivating, meta-directing fluoro group. Therefore, electrophiles are expected to add to the positions ortho to the propoxy group (C-2 and C-6).

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions occur when a strong nucleophile attacks an aromatic ring that is electron-deficient and contains a good leaving group. libretexts.org This mechanism is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orgyoutube.com The reaction involves a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

In this compound, the fluorine atom can potentially act as a leaving group. The rate-determining step in SNAr is typically the initial nucleophilic attack. youtube.commasterorganicchemistry.com The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. masterorganicchemistry.com The aldehyde group, being electron-withdrawing, provides further activation and can stabilize the negative charge of the Meisenheimer complex, especially if the attack occurs at the C-3 position.

Role of Substituents (Fluoro and Propoxy) on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound are governed by the combined electronic effects of its substituents.

Propoxy Group (-OC3H7): Located at the C-4 position, the propoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. This +R effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (C-3, C-5 and C-1, though C-1 is occupied by the aldehyde). This makes the ring more susceptible to electrophilic attack. As a powerful ortho, para-director, it will direct incoming electrophiles primarily to the C-3 and C-5 positions. However, since C-3 is already substituted, the primary site for electrophilic attack would be C-5.

Fluoro Group (-F): Positioned at C-3, the fluorine atom is a halogen. Halogens are unique in that they are deactivating yet ortho, para-directing. Fluorine is the most electronegative element, so it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution by reducing its electron density. libretexts.org However, it can also donate electron density through a +R effect, which directs incoming electrophiles to the ortho and para positions (C-2, C-4, and C-6). libretexts.org

Aldehyde Group (-CHO): The aldehyde group is a moderate deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -R). It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position (C-3 and C-5).

Combined Effect on Selectivity: In electrophilic aromatic substitution, the powerful activating and ortho, para-directing propoxy group is the dominant directing influence. It strongly activates the positions ortho to it (C-3 and C-5). The fluoro group at C-3 deactivates the ring but directs to C-2 and C-4. The aldehyde group deactivates and directs meta to C-3 and C-5. The net result is that the C-5 position is the most activated and sterically accessible site for electrophilic attack.

Kinetic and Thermodynamic Aspects of Transformations

Kinetic and thermodynamic studies on substituted benzaldehydes provide quantitative insights into their reactivity.

Kinetics: Reaction rates are highly dependent on the electronic nature of the substituents.

In the oxidation of substituted benzaldehydes , studies have shown a linear Hammett plot with positive ρ values, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. sphinxsai.com The reaction is typically first order with respect to both the aldehyde and the oxidizing agent. acs.orgsphinxsai.com

For the Wittig-Horner reaction , electron-withdrawing substituents on the benzaldehyde (B42025) also increase the reaction rate. The reaction constant, ρ, is positive, confirming that the reaction is accelerated by groups that enhance the electrophilicity of the carbonyl carbon. semanticscholar.org

The following table shows representative kinetic data for the oxidation of various para-substituted benzaldehydes, illustrating the effect of substituents on the reaction rate.

| Substituent (para) | 10² k₂ (dm³ mol⁻¹ s⁻¹) at 303 K |

| -OCH₃ | 0.55 |

| -CH₃ | 1.15 |

| -H | 1.82 |

| -Cl | 3.65 |

| -CN | 7.98 |

| -NO₂ | 10.5 |

| Data derived from studies on oxidation by Benzyltrimethylammonium fluorochromate. sphinxsai.com |

Thermodynamics: Thermodynamic parameters, such as proton affinity, provide information on the stability of intermediates.

Proton Transfer Equilibria: Gas-phase studies on fluorobenzaldehydes have shown that halogen substituents lower the proton affinity of the aldehyde compared to unsubstituted benzaldehyde. rsc.org This is due to the inductive electron withdrawal by the halogen, which destabilizes the protonated carbonyl group. The equilibrium of proton transfer reactions is determined by which Brønsted acid holds the proton more tightly, a factor quantifiable by pKa values. libretexts.org Reactions proceed from a stronger acid to form a weaker acid. youtube.com Large negative entropy values observed in reactions like the Wittig-Horner reaction suggest a highly ordered, possibly cyclic, transition state. semanticscholar.orgsemanticscholar.org

Solvation Effects on Reaction Outcomes

The solvent in which a reaction is conducted can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.

In studies of the oxidation of substituted benzaldehydes, the reaction rate was found to increase with an increase in the polarity of the solvent. nih.govresearchgate.net This suggests that the transition state is more polar than the reactants and is therefore stabilized by more polar solvents. For instance, the oxidation by BTMACB is faster in solvents with higher dielectric constants. acs.org

Conversely, in other reactions like H-transfer reductions, solvents with a high affinity for the catalyst surface can hinder access to active sites and lower the reaction rate. unibo.it Bulk solvation effects, where solvent molecules organize around the reacting species, are crucial in determining the catalytic behavior and can even influence the reaction pathway. unibo.it Therefore, the choice of solvent is a critical parameter for controlling the outcome of reactions involving this compound, affecting not only the rate but potentially the selectivity as well.

Applications of 3 Fluoro 4 Propoxybenzaldehyde in Advanced Organic Synthesis

Precursor Role in the Synthesis of Heterocyclic Compounds (e.g., Pyridines, Quinazolines)

3-Fluoro-4-propoxybenzaldehyde is a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. The aldehyde group provides a reactive handle for condensation and cyclization reactions, forming the backbone of diverse heterocyclic systems.

Pyridines: The synthesis of substituted pyridines can be achieved through multi-component reactions where this compound acts as the carbonyl component. For instance, in Hantzsch-type pyridine (B92270) synthesis, it can react with a β-ketoester and an ammonia (B1221849) source to yield highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. The fluorine and propoxy substituents on the phenyl ring are carried into the final product, influencing its steric and electronic properties.

Quinazolines: Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govdnu.dp.ua The synthesis of quinazolines often involves the condensation of an anthranilamide or a 2-aminobenzonitrile (B23959) with an aldehyde. This compound can be effectively employed in these reactions to introduce a 3-fluoro-4-propoxyphenyl substituent at the 2- or 4-position of the quinazoline ring. nih.gov The general reaction scheme involves the initial formation of a Schiff base between the amino group of the anthranilamide derivative and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the aromatic quinazoline ring system. The presence of the fluoro and propoxy groups can modulate the biological activity and pharmacokinetic profile of the resulting quinazoline derivatives. nih.gov

| Heterocycle | Synthetic Method | Role of this compound |

| Pyridines | Hantzsch Pyridine Synthesis | Carbonyl component for condensation |

| Quinazolines | Condensation with 2-aminobenzamides | Provides the C2-substituent |

Intermediate in the Construction of Complex Natural Products and Analogues

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various bioactive natural product analogues. The synthesis of these analogues often relies on the strategic introduction of substituted aromatic rings. The aldehyde functionality allows for its incorporation into larger molecular frameworks through reactions such as Wittig olefination, aldol (B89426) condensation, or Grignard additions, which are fundamental steps in the assembly of complex natural product skeletons.

The fluorinated and alkoxylated phenyl moiety is a common feature in synthetic analogues of natural products designed to enhance biological activity, improve metabolic stability, or modulate pharmacokinetic properties. For example, the introduction of a fluorine atom can block metabolic oxidation sites and increase the binding affinity of a molecule to its biological target. The propoxy group can enhance lipophilicity, which may improve membrane permeability. Therefore, this compound serves as a valuable starting material for the synthesis of fragments that can be incorporated into the structures of natural product analogues.

Utilization in Cascade Reactions and Multi-Component Transformations

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. nih.govresearchgate.net The aldehyde functionality of this compound makes it an ideal substrate for a variety of these transformations.

In MCRs, such as the Ugi or Passerini reactions, this compound can serve as the carbonyl component, reacting with an amine, a carboxylic acid, and an isocyanide to generate complex acyclic structures. These products can often be further cyclized to yield diverse heterocyclic scaffolds.

Furthermore, this compound can participate in cascade reactions where the initial reaction of the aldehyde group triggers a sequence of intramolecular transformations. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound can be followed by an intramolecular cyclization, leading to the formation of carbocyclic or heterocyclic ring systems. The electron-withdrawing nature of the fluorine atom and the electron-donating propoxy group can influence the reactivity of the aromatic ring in subsequent steps of the cascade. The development of novel cascade and multi-component reactions involving substituted benzaldehydes like this compound is an active area of research in organic synthesis. mdpi.com

| Reaction Type | Role of this compound | Potential Products |

| Ugi Reaction | Carbonyl component | Peptidomimetic scaffolds |

| Passerini Reaction | Carbonyl component | α-Acyloxy carboxamides |

| Knoevenagel Condensation Cascade | Electrophile | Fused heterocyclic systems |

Building Block for the Synthesis of Fluorescent Probes and Dyes

Fluorescent probes and dyes are indispensable tools in biological imaging and sensing applications. The design of these molecules often involves the combination of a fluorophore core with various functional groups that can modulate their photophysical properties and target specificity. Aromatic aldehydes are common building blocks in the synthesis of many classes of fluorescent dyes, including coumarins, rhodamines, and BODIPY dyes. nih.govresearchgate.net

This compound can be utilized as a key building block in the synthesis of novel fluorescent probes. The aldehyde group can be used to construct the core fluorophore structure through condensation reactions. For example, it can react with substituted phenols or anilines to form the basis of xanthene or acridine (B1665455) dyes. The fluorine and propoxy substituents on the benzaldehyde (B42025) ring can have a significant impact on the spectral properties of the resulting dye. The fluorine atom can enhance photostability and influence the emission wavelength, while the propoxy group can increase the quantum yield and solubility in nonpolar environments. By strategically incorporating this compound into the structure of a fluorescent probe, it is possible to fine-tune its properties for specific imaging applications.

Application in Radiochemistry for Labeled Compound Synthesis (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of PET radiotracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule. The short half-life of ¹⁸F (109.8 minutes) necessitates rapid and efficient radiolabeling methods.

Aromatic aldehydes are valuable precursors for ¹⁸F-labeling. Specifically, the synthesis of [¹⁸F]fluorobenzaldehydes is a common strategy for introducing ¹⁸F into a molecule. While direct nucleophilic radiofluorination of 3-bromo-4-propoxybenzaldehyde (B1335535) could be a potential route, a more established approach involves the use of prosthetic groups. For instance, a precursor molecule bearing a leaving group (e.g., nitro or trimethylammonium) at the 3-position and a protected aldehyde at the 4-position could be synthesized. The subsequent nucleophilic substitution with [¹⁸F]fluoride, followed by deprotection, would yield [¹⁸F]this compound.

Structure Activity Relationship Sar Studies of 3 Fluoro 4 Propoxybenzaldehyde Analogs Non Clinical

Investigation of Substituent Effects on Biological Activity Profiles

The biological activity of benzaldehyde (B42025) derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. For analogs of 3-Fluoro-4-propoxybenzaldehyde, the key positions for modification are the fluorine at C3, the propoxy group at C4, and the aldehyde group at C1.

The Role of the Fluorine Atom: The introduction of a fluorine atom can profoundly impact a molecule's physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution within the aromatic ring, influencing its interaction with biological targets. nih.gov It can also affect metabolic stability by blocking sites susceptible to oxidative metabolism and may enhance binding affinity by participating in hydrogen bonding or other electrostatic interactions. Studies on related fluorinated compounds have shown that the position of the fluorine atom can affect the inhibition of biological targets like tubulin polymerization. nih.gov

The Influence of the Alkoxy Group: The 4-propoxy group is a significant contributor to the molecule's lipophilicity. The length and branching of this alkyl chain can be modulated to fine-tune the compound's solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. For instance, comparing the propoxy group to a hydroxy group, as seen in the related compound 3-Fluoro-4-hydroxybenzaldehyde (B106929), would drastically alter the compound's polarity and hydrogen bonding capability. ossila.com This hydroxyl analog is a known intermediate for synthesizing curcuminoid analogues with activity against human ovarian cancer cell lines and hydrazone derivatives with anti-inflammatory properties. ossila.com

The Aldehyde Functional Group: The aldehyde group is a critical feature, often serving as a reactive "warhead" or a key binding element. It can form reversible covalent bonds (e.g., Schiff bases) with amine residues in a target protein's active site. For example, 3-Fluoro-4-hydroxybenzaldehyde reacts with phenylhydrazine (B124118) derivatives to form hydrazones that show potent inhibitory activity. ossila.com Modifications of the aldehyde to other functional groups, such as an oxime, alcohol, or nitrile, would fundamentally change the molecule's reactivity and interaction profile.

A hypothetical SAR table based on these principles is presented below, illustrating how modifications could influence a generic biological activity.

| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 1) | Hypothetical Activity (IC50, µM) | Rationale for Change |

| 1 | -F | -OCH2CH2CH3 | -CHO | 1.5 | Parent Compound |

| 2 | -H | -OCH2CH2CH3 | -CHO | 5.2 | Removal of fluorine decreases potency, highlighting its importance. |

| 3 | -Cl | -OCH2CH2CH3 | -CHO | 2.1 | Chlorine is also electron-withdrawing but larger, slightly reducing activity. |

| 4 | -F | -OH | -CHO | 0.75* | Hydroxy group allows for strong hydrogen bonding, increasing potency. ossila.com |

| 5 | -F | -OCH3 | -CHO | 2.5 | Shorter methoxy (B1213986) group reduces optimal hydrophobic interaction. |

| 6 | -F | -OCH2CH2CH3 | -CH=NOH | 8.9 | Conversion to oxime reduces electrophilicity and alters binding mode. |

| Data from a related curcuminoid derivative synthesized from 3-Fluoro-4-hydroxybenzaldehyde against A2780 human ovarian cancer cell line. ossila.com |

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound analogs, the key pharmacophoric features can be deduced as:

Aromatic Ring: Serves as a rigid scaffold for the precise spatial arrangement of other functional groups. It can engage in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Acceptor/Electrophile: The aldehyde oxygen is a strong hydrogen bond acceptor. The aldehyde carbon is electrophilic and can be crucial for forming covalent or hemiacetal interactions with nucleophilic residues like serine or cysteine in an enzyme's active site.

Halogen Bond Donor: The fluorine atom at the C3 position can act as a halogen bond donor or engage in dipole-dipole interactions, which can be a specific and directional binding feature.

Hydrophobic Region: The propoxy group at the C4 position provides a significant hydrophobic feature that can occupy a corresponding hydrophobic pocket in the target protein, contributing to binding affinity.

These features must be correctly oriented for effective binding. The relative positions of the aldehyde, fluorine, and propoxy group are critical for defining the molecule's interaction footprint with its biological target.

Rational Design and Synthesis of Analogs for Modulated Bioactivity

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the SAR and the structure of the biological target. For this compound, this process would involve several strategies:

Scaffold Hopping: Replacing the benzaldehyde core with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) while maintaining the relative orientation of the key pharmacophoric features. This can improve properties like solubility or metabolic stability.

Side Chain Modification: Systematically altering the 4-position alkoxy chain (e.g., varying length from methoxy to hexyloxy, introducing branching, or incorporating cyclic structures) to probe the size and nature of the target's hydrophobic pocket.

Bioisosteric Replacement: Replacing the aldehyde or fluorine groups with bioisosteres. For example, the aldehyde could be replaced with a nitrile or a ketone to modify reactivity while maintaining similar steric and electronic properties. The fluorine could be replaced with a hydroxyl or cyano group to explore different types of interactions.

The synthesis of such analogs often involves established organic chemistry reactions. For instance, the core structure can be synthesized via nucleophilic aromatic substitution on a difluorobenzaldehyde precursor, followed by functional group manipulations. The Wittig reaction or aldol (B89426) condensation can be used to build more complex structures from the parent aldehyde, as demonstrated in the synthesis of caffeic acid phenylethyl amide and curcuminoid derivatives from the related 3-Fluoro-4-hydroxybenzaldehyde. ossila.com The goal of this synthetic effort is to generate a library of compounds that systematically explores the chemical space around the parent molecule, leading to a refined understanding of the SAR and the identification of analogs with improved biological activity. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Analysis

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics are used to relate potency to other physicochemical properties, such as molecular size and lipophilicity. sciforschenonline.org

Ligand Efficiency (LE): This metric assesses the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a measure of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it suggests a better fit and a more promising starting point for optimization. nih.gov

Lipophilic Efficiency (LiPE or LLE): This metric relates the potency of a compound to its lipophilicity (commonly measured as LogP or LogD). uniroma1.it It is calculated as pIC50 (or pEC50) minus LogP. High lipophilicity can lead to problems such as poor solubility, non-specific binding, and increased toxicity. sciforschenonline.org LiPE helps guide optimization towards compounds that gain potency without a disproportionate increase in lipophilicity. sciforschenonline.org A LiPE value greater than 6 is often considered indicative of a high-quality drug candidate. uniroma1.it

Analyzing these metrics helps prioritize compounds and chemical series for further development. A compound that shows a significant increase in potency but also a large increase in molecular weight or lipophilicity may have a poor LE or LiPE, indicating that the potency gain is "expensive" in terms of added bulk or grease. sciforschenonline.orgnih.gov

The table below illustrates how these metrics would be applied to a hypothetical series of this compound analogs.

| Compound ID | MW ( g/mol ) | clogP | pIC50 | LE | LiPE |

| 1 | 182.18 | 2.3 | 5.82 | 0.45 | 3.52 |

| 2 | 210.23 | 3.1 | 6.20 | 0.41 | 3.10 |

| 3 | 168.15 | 1.8 | 5.60 | 0.47 | 3.80 |

| 4 | 224.26 | 2.9 | 6.85 | 0.43 | 3.95 |

In this hypothetical example, Compound 3 shows the best ligand efficiency and lipophilic efficiency, suggesting it is the most efficient binder in the series despite not being the most potent. This makes it an attractive candidate for further optimization.

Computational SAR Approaches (e.g., QSAR, 3D-QSAR)

Computational chemistry provides powerful tools for understanding and predicting SAR, accelerating the drug design process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A robust QSAR model can predict the activity of newly designed compounds before they are synthesized.

3D-QSAR: This more advanced approach considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.gov

CoMFA: Aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then correlated with biological activity to generate a model. The results are often visualized as 3D contour maps, where colored regions indicate areas where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. semanticscholar.org